4-fluoro-N-(3-{[(2E)-2-(2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(3-{N’-[(E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide is a complex organic compound that belongs to the class of Schiff base hydrazones These compounds are known for their diverse applications in various fields due to their interesting chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-{N’-[(E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide typically involves the condensation reaction between an appropriate hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol, methanol, or tetrahydrofuran under reflux conditions. The reaction can be summarized as follows:
Step 1: Preparation of the hydrazine derivative by reacting hydrazine hydrate with a substituted benzoyl chloride.
Step 2: Condensation of the hydrazine derivative with 2-methoxybenzaldehyde in the presence of an acid catalyst to form the Schiff base hydrazone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-{N’-[(E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-fluoro-N-(3-{N’-[(E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-{N’-[(E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the presence of the hydrazone group allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(3-{N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide
- 4-fluoro-N-(3-{N’-[(1E)-(3-hydroxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide
Uniqueness
4-fluoro-N-(3-{N’-[(E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide is unique due to the presence of the 2-methoxyphenyl group, which imparts distinct chemical properties and potential biological activities. The fluorine atom also enhances the compound’s stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H18FN3O3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-[(4-fluorobenzoyl)amino]-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H18FN3O3/c1-29-20-8-3-2-5-17(20)14-24-26-22(28)16-6-4-7-19(13-16)25-21(27)15-9-11-18(23)12-10-15/h2-14H,1H3,(H,25,27)(H,26,28)/b24-14+ |
InChI Key |
HQWPTOAAGJTMFU-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.